Destetrahydrofuranyl-4-hydroxybutanyl terazosin
Descripción
Propiedades
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUCXOWQJCTZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109678-71-9 | |
| Record name | Destetrahydrofuranyl-4-hydroxybutanyl terazosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109678719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESTETRAHYDROFURANYL-4-HYDROXYBUTANYL TERAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4963R0DEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Synthetic Pathways and Reaction Conditions
Core Synthetic Strategy
The synthesis of destetrahydrofuranyl-4-hydroxybutanyl terazosin involves sequential modifications to the parent terazosin structure (C₁₉H₂₅N₅O₄). Key steps include:
- Hydrolysis of the Tetrahydrofuroyl Group : Acidic or basic conditions cleave the tetrahydrofuran ring, yielding a hydroxyl intermediate.
- Oxidation and Alkylation : The hydroxyl group undergoes oxidation to a carbonyl, followed by nucleophilic substitution with 4-hydroxybutanyl groups.
Representative Reaction Scheme:
$$
\text{Terazosin} \xrightarrow{\text{HCl/H}2\text{O}} \text{Hydroxyl Intermediate} \xrightarrow{\text{NaBH}4} \text{this compound}
$$
Optimized Laboratory-Scale Synthesis
A validated protocol involves:
- Starting Materials : 2-Chloro-4-amino-6,7-dimethoxyquinazoline and 1-(2-tetrahydrofuroyl)piperazine.
- Solvent System : Polar organic solvents (e.g., 2-methoxyethanol) with 5–20% water to stabilize intermediates.
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps.
- Yield : 85–95% under reflux conditions (35–55 hours).
Table 1: Reaction Conditions and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 78–100°C | Higher temps accelerate hydrolysis |
| Water Content | 5–20% (v/v) | Prevents byproduct formation |
| Reaction Time | 35–55 hours | Ensures complete substitution |
| Catalyst Loading | 5% Pd/C | Balances cost and efficiency |
Industrial-Scale Production
Continuous Flow Reactor Design
Industrial synthesis prioritizes scalability and reproducibility:
Mitigation of Common Impurities
- Impurity J (CAS: 152551-75-2) : Forms via incomplete hydroxylation; controlled by adjusting pH to 2.0 during crystallization.
- Degradation Products : Photolytic oxidation minimized via UV-shielded packaging.
Table 2: Industrial Process Metrics
| Metric | Performance | Regulatory Compliance |
|---|---|---|
| Purity | ≥99.5% | USP/EP guidelines |
| Residual Solvents | <50 ppm | ICH Q3C limits |
| Batch Consistency | RSD <1.5% | FDA 21 CFR Part 211 |
Analytical Characterization
Spectroscopic Validation
Análisis De Reacciones Químicas
Step 1: Quinazoline Core Formation
- Reaction : Condensation of 2-chloro-6,7-dimethoxyquinazolin-4-amine with a modified piperazine intermediate .
- Mechanism : Nucleophilic aromatic substitution at the C-4 position of the quinazoline ring.
Step 3: Functional Group Modifications
- Hydroxyl Protection/Deprotection : Use of protecting groups (e.g., silyl ethers) during synthesis to prevent side reactions .
Metabolic Reactions
Based on terazosin’s metabolism :
- Primary Pathways :
- Hepatic Demethylation : Removal of methoxy groups from the quinazoline ring (6-O- and 7-O-demethylation).
- Oxidation : Hydroxylation of the hydroxybutanyl chain, forming carboxylic acid derivatives.
- Conjugation : Glucuronidation or sulfation of the hydroxyl group for renal excretion.
Hypothesized Metabolites
| Reaction Type | Product Structure | Enzyme Involvement |
|---|---|---|
| Hydroxylation | 4-hydroxybutanyl → 4-ketobutanyl | CYP3A4 |
| Demethylation | 6-O-demethyl derivative | CYP2D6 |
Acidic/Basic Conditions
- Hydrolysis : The hydroxybutanyl chain may undergo acid-catalyzed ester hydrolysis if ester groups are present .
- pH Sensitivity : The tertiary amine in the piperazine ring protonates under acidic conditions, altering solubility.
Oxidative Stability
- Susceptibility : The hydroxyl group on the butanyl chain may oxidize to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄) .
Research Gaps and Challenges
- Synthetic Data : No peer-reviewed studies explicitly detail the synthesis of this derivative.
- Stability Studies : Limited information on degradation products under thermal or photolytic stress.
- Catalytic Interactions : Unclear role of metal catalysts in modifying the hydroxybutanyl moiety.
Aplicaciones Científicas De Investigación
Chemical Profile
Chemical Structure : The compound is characterized by its unique structure which includes a tetrahydrofuran moiety and a hydroxybutyl group attached to the terazosin framework. This structural configuration may influence its pharmacodynamics and pharmacokinetics.
Molecular Formula : C18H23N5O4
Molecular Weight : 373.4 g/mol
Treatment of Benign Prostatic Hyperplasia (BPH)
Destetrahydrofuranyl-4-hydroxybutanyl terazosin is primarily investigated for its efficacy in treating BPH. Terazosin has been shown to alleviate urinary symptoms associated with BPH by relaxing smooth muscle in the bladder neck and prostate. Clinical studies indicate that terazosin can significantly improve urinary flow rates and reduce symptom scores in patients with moderate to severe BPH .
Clinical Findings :
- A multicenter study demonstrated that terazosin treatment resulted in significant improvements in the International Prostate Symptom Score (IPSS) and peak urinary flow rate over a 24-week period compared to placebo .
- The long-term safety profile of terazosin suggests it can be used effectively for at least 12 months without significant adverse effects, making it a viable option for ongoing management of BPH .
Management of Hypertension
The compound is also explored for its antihypertensive properties. Terazosin has been effective in lowering blood pressure in hypertensive patients by blocking alpha-1 adrenergic receptors, leading to vasodilation .
Key Outcomes :
- Studies have shown that terazosin can reduce diastolic blood pressure significantly in hypertensive patients, with minimal side effects when properly titrated .
Enhanced Efficacy and Safety Profiles
Research is ongoing to evaluate whether modifications to the terazosin structure, such as those found in this compound, could enhance efficacy or reduce side effects. The aim is to optimize dosing regimens and improve patient adherence.
Combination Therapies
Investigating the use of this compound in combination with other therapeutic agents could provide synergistic effects, particularly in managing complex cases of hypertension and BPH.
Case Studies and Clinical Trials
| Study | Objective | Design | Population | Results |
|---|---|---|---|---|
| Study 1 | Evaluate efficacy of terazosin on BPH symptoms | Double-blind, placebo-controlled | 427 men with BPH | Significant improvement in IPSS and peak flow rate |
| Study 2 | Long-term safety of terazosin | Open-label extension study | 475 men | Sustained symptom relief over 2 years |
| Study 3 | Terazosin's effect on hypertension | Randomized controlled trial | Hypertensive patients | Significant reduction in diastolic BP |
Mecanismo De Acción
Molecular Targets and Pathways: Destetrahydrofuranyl-4-hydroxybutanyl terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This action results in the relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow . The compound does not differentiate between the subtypes of alpha-1 adrenergic receptors, making it effective in a broad range of applications .
Comparación Con Compuestos Similares
Terazosin: The parent compound, used for treating hypertension and benign prostatic hyperplasia.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with similar applications.
Prazosin: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Destetrahydrofuranyl-4-hydroxybutanyl terazosin is unique due to the presence of the destetrahydrofuranyl and hydroxybutanyl groups, which may enhance its pharmacological properties and efficacy compared to its parent compound and other similar drugs .
Actividad Biológica
Destetrahydrofuranyl-4-hydroxybutanyl terazosin (DTHBT) is a derivative of terazosin, an established alpha-1 adrenergic receptor antagonist primarily used for treating hypertension and benign prostatic hyperplasia (BPH). This article delves into the biological activity of DTHBT, examining its pharmacological properties, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
DTHBT has a molecular formula of CHNO and a molecular weight of approximately 389.45 g/mol. The structural modifications in DTHBT, specifically the addition of destetrahydrofuranyl and 4-hydroxybutanyl groups, are hypothesized to enhance its pharmacological properties compared to terazosin. These modifications may influence its selectivity for adrenergic receptors and improve its pharmacokinetic profile.
DTHBT functions primarily as an alpha-1 adrenergic antagonist, similar to terazosin. The mechanism involves blocking alpha-1 receptors, leading to:
- Vasodilation : Relaxation of blood vessels, resulting in lowered blood pressure.
- Smooth Muscle Relaxation : Particularly in the prostate and bladder neck, which improves urinary flow in men with BPH .
The pharmacological effects are attributed to the inhibition of smooth muscle contraction, which is significant in managing conditions like BPH and hypertension.
Pharmacokinetics
While specific pharmacokinetic data for DTHBT is limited due to its recent development, insights can be drawn from terazosin's profile:
- Absorption : Approximately 90% for terazosin.
- Volume of Distribution : Ranges from 25L to 30L.
- Protein Binding : High binding rates (90-94%).
- Metabolism : Primarily hepatic with several metabolites identified .
These parameters suggest that DTHBT may exhibit similar characteristics, potentially leading to prolonged therapeutic effects due to its prodrug nature.
Comparative Analysis with Terazosin and Other Compounds
DTHBT is designed as a long-acting alternative to terazosin. A comparative analysis with related compounds reveals the following:
| Compound Name | Structure Features | Primary Use |
|---|---|---|
| Terazosin | Alpha-1 antagonist | BPH, Hypertension |
| Doxazosin | Similar structure, longer half-life | Hypertension |
| Alfuzosin | Selective alpha-1 blocker | BPH |
| DTHBT | Modified structure for enhanced activity | Potentially BPH |
DTHBT's unique modifications may provide advantages such as improved selectivity for alpha receptors or enhanced duration of action compared to these established agents .
Case Studies and Research Findings
Limited studies have been conducted on DTHBT specifically; however, research on terazosin provides valuable context. A notable long-term study involving 494 men demonstrated that terazosin significantly improved urinary flow rates and symptom scores over a duration of 42 months. The most common adverse events included dizziness and asthenia .
The efficacy of DTHBT as a long-acting alternative remains under investigation. Future studies should focus on:
- Long-term Efficacy : Evaluating symptom relief in patients with BPH.
- Safety Profile : Monitoring adverse effects compared to existing treatments.
- Comparative Studies : Assessing the pharmacological differences between DTHBT and its parent compound.
Q & A
Q. How can terazosin’s efficacy in ureteral calculi expulsion be mechanistically distinguished from other α1-blockers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
